Propan-2-yl prop-1-ene-1-sulfonate
Description
Properties
CAS No. |
62872-87-1 |
|---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
propan-2-yl prop-1-ene-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-4-5-10(7,8)9-6(2)3/h4-6H,1-3H3 |
InChI Key |
ABZAPMHFRPHENS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(=O)(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Cyclization Strategies
The synthesis of Propan-2-yl prop-1-ene-1-sulfonate often begins with the preparation of 1,3-prop-1-ene sultone (PRS), a critical intermediate. Patent KR101777474B1 outlines a method starting with alpha-thioglycerol, which undergoes sulfonation using hydrogen peroxide (35%) and hydrochloric acid in methanol at 30–40°C. This step yields prop-2-ol-1,3-sultone with a reported 100% conversion rate. Subsequent treatment with methanesulfonyl chloride (MsCl) and triethylamine in ethyl acetate at 0–5°C produces prop-2-ol-1,3-sultone methanesulfonate, albeit with a moderate yield of 45%.
A key challenge in this route is the decomposition of intermediates under high-temperature cyclization conditions. For instance, cyclizing 2,3-dibromo-1-propanesulfonate at 130°C and pressures below 2 mmHg leads to oligomerization and reduced yields. These side reactions complicate large-scale production, necessitating precise control of reaction parameters to minimize degradation.
Halogenation and Elimination Approaches
Alternative methods involve halogenation followed by elimination. KR20090076617A describes synthesizing 2-halo-1,3-propane sultone through chlorination of aryl sulfonyl chloride intermediates. For example, chlorination of a compound analogous to Formula 2 (aryl sulfonyl chloride) produces a 2-chloro-1,3-propane sultone precursor. Subsequent elimination of hydrogen halide yields PRS. However, this method suffers from low overall yields (22.8%) due to competing decomposition pathways and the formation of polymeric byproducts under vacuum distillation.
The use of bromine in analogous routes introduces additional safety and environmental concerns. Brominated intermediates, such as 2-bromo-1,3-propane sultone, require careful handling due to their toxicity and reactivity, further limiting industrial applicability.
Allyl Halide Sulfonation Pathways
Patent EP0024562A1 proposes a divergent pathway starting with allyl bromide. Reaction with sodium sulfite forms sodium prop-2-ene-1-sulfonate, which is brominated to yield 2,3-dibromopropane-1-sulfonate. Alkaline treatment with sodium hydrogen sulfide converts this intermediate into sodium 2,3-dimercaptopropane-1-sulfonate. While this method avoids high-temperature cyclization, it introduces complexity through multiple purification steps, including precipitation with metal salts and recrystallization from 90% alcohol.
The final step in synthesizing this compound involves esterification of PRS with propan-2-ol. Although not explicitly detailed in the cited patents, this reaction typically proceeds via nucleophilic ring-opening of the sultone. Under basic conditions, propan-2-ol attacks the electrophilic sulfur center, displacing the leaving group and forming the sulfonate ester.
For example, reacting PRS with propan-2-ol in the presence of a base like triethylamine at 50–60°C could theoretically yield the target compound. However, optimization of solvent systems (e.g., toluene or dichloromethane) and stoichiometric ratios would be critical to maximizing yield and purity.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for the reviewed methods:
Industrial scalability favors the sulfonation/cyclization route due to higher intermediate yields, despite its operational challenges. Conversely, halogenation methods are less viable due to safety and efficiency limitations.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl prop-1-ene-1-sulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used, often in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated products, while addition reactions can produce halogenated compounds.
Scientific Research Applications
Propan-2-yl prop-1-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl prop-1-ene-1-sulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products. The compound’s reactivity is influenced by the presence of the double bond in the propene moiety, which allows for a range of chemical transformations.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
A comparative analysis of molecular frameworks and substituents is critical for understanding reactivity and applications:
Key Observations :
- This compound differs from sodium 2-methylprop-2-ene-1-sulfonate in its esterified sulfonate group (vs. a sodium salt) and isopropyl substituent (vs. methyl). This likely enhances its lipophilicity and reactivity in non-aqueous systems.
- Propargyl benzenesulfonate introduces a benzenesulfonyl group and propargyl moiety, enabling conjugation reactions (e.g., azide-alkyne cycloadditions) .
Reactivity and Stability
- Degradation Pathways: Sulfonate esters like propan-2-yl derivatives may undergo hydrolysis or oxidative degradation.
- Thermal Stability : Sodium 2-methylprop-2-ene-1-sulfonate exhibits stability in aqueous solutions but decomposes at high temperatures (>200°C) . Propan-2-yl esters, being less polar, may show higher thermal stability in organic matrices.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the structure of Propan-2-yl prop-1-ene-1-sulfonate, and how should potential artifacts be mitigated?
- Methodological Answer : Use and NMR to identify vinyl sulfonate protons (δ 5.8–6.5 ppm) and sulfonate carbons (δ 110–120 ppm). IR spectroscopy should confirm S=O stretches (1180–1250 cm). Mass spectrometry (EI or ESI) validates molecular ion peaks. Control artifacts by ensuring anhydrous conditions (e.g., molecular sieves) and inert atmospheres to prevent hydrolysis. Cross-validate with computational predictions (e.g., DFT for chemical shifts) .
Q. What experimental details are critical when reporting the synthesis of this compound to ensure reproducibility?
- Methodological Answer : Document reaction stoichiometry, catalyst/initiator concentrations, temperature profiles, and purification methods (e.g., column chromatography conditions). Include NMR purity assessments, melting/boiling points, and yields. For novel compounds, provide elemental analysis or high-resolution mass spectrometry (HRMS) data. Publish detailed procedures in the main text or supplementary materials, adhering to journal guidelines like Beilstein’s requirement for ≤5 compounds in the main manuscript .
Q. How should researchers safely handle this compound given limited toxicological data?
- Methodological Answer : Assume reactivity due to the sulfonate and alkene groups. Use fume hoods, nitrile gloves, and eye protection. Follow precautionary codes P261 (avoid inhalation) and P262 (prevent skin contact). Monitor for unexpected exotherms during synthesis. Reference analogous sulfonate compounds’ safety protocols until compound-specific toxicology is available .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?
- Methodological Answer : Perform X-ray diffraction (SHELXL refinement ) to resolve solid-state conformation. Compare with solution-state NMR data (e.g., NOESY for proximity correlations). If discrepancies persist, use polarizable continuum models (PCM) in DFT calculations to simulate solvent effects. Statistical tools like R analysis quantify agreement between experimental and computed bond lengths .
Q. What strategies minimize subsampling errors in heterogeneous reactions involving this compound?
- Methodological Answer : Use coning and quartering for solid mixtures or incremental sampling for liquids. Characterize particle size distribution (e.g., SEM) and apply Gy’s sampling theory to calculate minimum sample mass. Validate homogeneity via ANOVA of subsample analyses (e.g., HPLC). Report sampling protocols in supplementary materials per ASTM guidelines .
Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Apply DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate with kinetic studies (e.g., Arrhenius plots) and in situ IR monitoring. Compare with analogous sulfonates’ mechanistic data to identify outliers .
Q. What steps ensure data integrity when publishing conflicting catalytic activity results for this compound derivatives?
- Methodological Answer : Disclose raw data (spectra, chromatograms) in repositories like Zenodo. Use version-controlled lab notebooks and plagiarism checks (e.g., iThenticate) for text and figures. Replicate experiments with blinded samples. Address contradictions via multivariate analysis (e.g., PCA of reaction parameters) .
Q. How can researchers validate structural data for this compound using authoritative databases?
- Methodological Answer : Cross-reference experimental NMR/IR data with NIST Chemistry WebBook entries for analogous sulfonates. Deposit crystallographic data in the Cambridge Structural Database (CSD) and validate refinement parameters (R-factors, residual density) via checkCIF .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
